1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride” is a chemical compound with the CAS Number: 1159822-71-5. Its molecular weight is 289.25 and its IUPAC name is 1-benzyl-1,7-diazaspiro [4.4]nonane dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2.2ClH/c1-2-5-13 (6-3-1)11-16-10-4-7-14 (16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 289.25 .Aplicaciones Científicas De Investigación
Anticonvulsant Agent Research
1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has been explored in the development of potential anticonvulsant agents. Studies have examined its structure-property relationships, revealing insights into how its molecular structure might influence its anticonvulsant properties. For instance, Lazić et al. (2017) investigated 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, closely related to 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride, providing guidelines for preparing new derivatives as potential anticonvulsant agents (Lazić et al., 2017).
Synthesis and Structural Studies
The compound has been the subject of various synthesis and structural studies. For example, Ji Zhiqin (2004) described an improved synthesis method for Diazaspiro[4.4] nonane, offering higher efficiency and better yield (Ji Zhiqin, 2004). These studies contribute to a deeper understanding of the compound's chemical characteristics and potential applications.
Potential in Treating Tuberculosis
1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has also been explored as a base structure in the development of new antitubercular agents. Wang et al. (2020) identified benzothiazinone derivatives containing a symmetric 2-benzyl-2,7-diazaspiro[3.5]nonane moiety, showing significant in vitro activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis strains (Wang et al., 2020).
Radioprotective Properties
Investigations into radioprotective properties have been conducted as well. Shapiro et al. (1968) prepared a compound related to 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride and demonstrated its potential radioprotective properties against lethal doses of X-radiation in mice (Shapiro et al., 1968).
Development of Antibacterial Agents
The structure of 1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride has been utilized in the design of fluoroquinolone antibacterials. Culbertson et al. (1990) developed a series of such antibacterials, showing potent Gram-positive and Gram-negative activity (Culbertson et al., 1990).
Potential in Osteoporosis Treatment
Recent studies have also explored its derivatives for potential use in osteoporosis treatment. Mounier et al. (2020) synthesized novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus, demonstrating inhibition of osteoclast activity and prevention of pathological bone loss in mice without affecting bone formation (Mounier et al., 2020).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/eye protection/face protection (P280) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Propiedades
IUPAC Name |
1-benzyl-1,7-diazaspiro[4.4]nonane;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-5-13(6-3-1)11-16-10-4-7-14(16)8-9-15-12-14;;/h1-3,5-6,15H,4,7-12H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYVROLHNYLECJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)N(C1)CC3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576071 |
Source
|
Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride | |
CAS RN |
1159822-71-5 |
Source
|
Record name | 1-Benzyl-1,7-diazaspiro[4.4]nonane--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.